molecular formula C8H9N3O B13701601 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole

Cat. No.: B13701601
M. Wt: 163.18 g/mol
InChI Key: FBMNGBWDCPHKBC-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is a heterocyclic compound that features both an imidazole and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with fluorinating reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. The use of packed reactors containing commercial manganese dioxide for the oxidation of oxazolines to oxazoles is one such example .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methyl-4-imidazolyl)oxazole
  • 2-Methyl-5-(1-methyl-2-imidazolyl)oxazole
  • 2-Methyl-5-(1-methyl-3-imidazolyl)oxazole

Uniqueness

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an imidazole and an oxazole ring in the same molecule provides a versatile scaffold for the development of new compounds with diverse applications .

Biological Activity

2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is a heterocyclic compound that has garnered attention due to its significant biological activity, particularly as an inhibitor of tubulin polymerization. This inhibition is crucial in cancer therapy, as it disrupts cell division by preventing microtubule formation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound consists of an oxazole ring substituted at the 5-position with a 1-methyl-5-imidazolyl group. The presence of both oxazole and imidazole rings contributes to its unique reactivity and biological properties. The oxazole ring's electrophilic nature and the imidazole moiety's nucleophilic properties facilitate various interactions with biological targets.

This compound primarily acts as an inhibitor of tubulin polymerization . It binds to the colchicine site on tubulin, which is critical for microtubule assembly. This binding occurs at submicromolar concentrations, leading to significant antiproliferative effects against various cancer cell lines. The compound's ability to disrupt microtubule dynamics makes it a candidate for further development in cancer treatment.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound against human tumor cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cell growth across multiple cancer types:

Compound IC50 (nM) Cell Line
This compound<100HT-29
4g (m-fluoro-p-methoxyphenyl derivative)0.5–73.2Various
4i (p-ethoxyphenyl analogue)<100Various

These results indicate that modifications to the core structure can significantly enhance biological activity.

Structure-Activity Relationships (SAR)

The biological activity of oxazole derivatives is often influenced by substituents on the aromatic rings. Studies have shown that:

  • Electron-withdrawing groups (EWGs) such as F and Cl reduce antiproliferative activity compared to electron-donating groups (EDGs) like Me and OMe.
  • The position of substituents also plays a critical role; for example, moving a methoxy group from para to meta drastically reduces activity.

Case Studies

  • Antitumor Activity : In a study comparing various oxazole derivatives, compounds like 4g and 4i exhibited superior antiproliferative activities against a panel of seven human tumor cell lines, outperforming reference compounds like CA-4 .
  • Cytotoxicity in Normal Cells : The evaluated compounds demonstrated low toxicity in normal human cells, with IC50 values greater than 10 µM in peripheral blood lymphocytes and >100 µM in human umbilical endothelial cells (HUVECs). This suggests a favorable therapeutic index for potential clinical applications .
  • COX-2 Inhibition : Other studies have explored the anti-inflammatory potential of related oxazole compounds as COX-2 inhibitors, showing good binding affinities and suggesting additional therapeutic avenues beyond oncology .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-methyl-5-(3-methylimidazol-4-yl)-1,3-oxazole

InChI

InChI=1S/C8H9N3O/c1-6-10-4-8(12-6)7-3-9-5-11(7)2/h3-5H,1-2H3

InChI Key

FBMNGBWDCPHKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CN=CN2C

Origin of Product

United States

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